molecular formula C19H17FN2O4S B307890 (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B307890
M. Wt: 388.4 g/mol
InChI Key: PMTFBQGXUCBLME-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development, as well as for other scientific research applications.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and proliferation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one exhibits several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been found to exhibit low toxicity towards normal cells, which further enhances its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development and other scientific research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that can be explored in the scientific research of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one. One potential direction is to further investigate its anticancer activity against different types of cancer cells, as well as to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential applications in other fields of scientific research, such as neuroscience and immunology. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical properties for improved therapeutic efficacy.

Synthesis Methods

The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves several steps, including the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained by cyclization of the intermediate compound.

Scientific Research Applications

(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug development, where it has been found to exhibit significant anticancer activity against various types of cancer cells.

properties

Product Name

(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C19H17FN2O4S

Molecular Weight

388.4 g/mol

IUPAC Name

(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H17FN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-6-4-12(20)5-7-13/h4-10H,1-3H3,(H,21,22,23)/b16-10-

InChI Key

PMTFBQGXUCBLME-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F

Origin of Product

United States

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